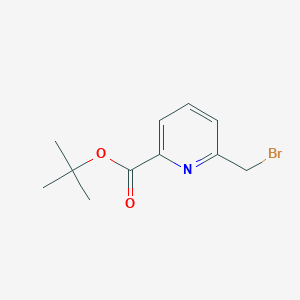Tert-butyl 6-(bromomethyl)picolinate
CAS No.:
Cat. No.: VC14153729
Molecular Formula: C11H14BrNO2
Molecular Weight: 272.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H14BrNO2 |
|---|---|
| Molecular Weight | 272.14 g/mol |
| IUPAC Name | tert-butyl 6-(bromomethyl)pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)9-6-4-5-8(7-12)13-9/h4-6H,7H2,1-3H3 |
| Standard InChI Key | KNINFJIIRCTTJJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CC=CC(=N1)CBr |
Introduction
Structural and Chemical Properties
Tert-butyl 6-(bromomethyl)picolinate belongs to the class of picolinate derivatives, which are pyridine-2-carboxylic acid esters substituted with functional groups that enhance their reactivity. The tert-butyl group at the ester position provides steric bulk, improving solubility in organic solvents and stabilizing the compound during synthetic reactions. The bromomethyl substituent at the 6-position introduces a site for nucleophilic substitution, enabling the compound to act as a precursor for more complex ligands and chelators .
Key physicochemical properties:
-
Molecular formula: C₁₁H₁₄BrNO₂
-
Molecular weight: 272.14 g/mol
-
CAS registry number: 1332367-16-4
-
Hazard statements: Toxic if swallowed (H301), toxic in contact with skin (H311), toxic if inhaled (H331), and suspected of causing genetic defects (H341) .
The compound’s reactivity is further exemplified by its role in forming terbium (Tb) and bismuth (Bi) complexes, where the picolinate moiety acts as a coordinating ligand .
Synthesis and Manufacturing
The synthesis of tert-butyl 6-(bromomethyl)picolinate typically involves bromination of tert-butyl 6-methylpicolinate under controlled conditions. This reaction employs brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The tert-butyl group’s steric hindrance ensures selective bromination at the methyl position, minimizing side reactions.
A notable application of this synthetic route is in the preparation of crown-1paMe, a tetraaza-18-crown-6 macrocycle functionalized with picolinate groups. As described in recent research, methyl-6-(bromomethyl)picolinate reacts with tri-tert-butyl tetraaza-18-crown-6 to form intermediates that are subsequently deprotected using trifluoroacetic acid (TFA) . This methodology highlights the compound’s role as a key building block in macrocyclic chelator synthesis.
Applications in Coordination Chemistry and Radiopharmaceuticals
Transition Metal Complexation
Tert-butyl 6-(bromomethyl)picolinate excels as a ligand precursor for transition metals. Its bromomethyl group undergoes nucleophilic substitution with amine or thiol groups, enabling the formation of polydentate ligands. For example, bispidine derivatives—rigid diazabicyclo[3.3.1]nonane scaffolds—incorporate picolinate pendants to create stable complexes with large metal ions like Bi(III) and Tb(III) . These complexes exhibit exceptional kinetic stability, a critical attribute for radiopharmaceuticals requiring prolonged circulation in vivo.
Dual-Modality Probes in Nuclear Medicine
Recent advancements leverage the compound’s derivatives for terbium-based dual-modality probes. Terbium isotopes (¹⁵²Tb, ¹⁵⁵Tb, ¹⁶¹Tb, and ¹⁴⁹Tb) span diagnostic (PET/SPECT) and therapeutic (α/β⁻ therapy) applications. The synthesis of crown-1paMe—a macrocycle incorporating picolinate groups—demonstrates efficient radiolabeling with ¹⁵⁵Tb at ambient temperatures, enabling combined radioimaging and optical detection . This innovation circumvents the need for separate radioisotope carriers and fluorescent dyes, streamlining theranostic agent design.
Bismuth-213 Chelation for Targeted Alpha Therapy
Bismuth-213 (²¹³Bi), an α-emitting radionuclide, requires robust chelators to ensure in vivo stability. Heptadentate bispidines derived from tert-butyl 6-(bromomethyl)picolinate form nine-coordinate Bi(III) complexes with log D₇.₄ values indicating optimal hydrophilicity for medicinal use . These complexes exhibit radiolabeling kinetics surpassing the conventional DOTA chelator, positioning them as promising candidates for targeted radiotherapy.
Research Frontiers and Future Directions
Optimization of Chelator Hydrophilicity
Computational models predicting charge distribution and hydrophilicity are refining ligand design. For instance, log D₇.₄ calculations guide the development of bispidine-picolinate hybrids with enhanced pharmacokinetic profiles . Future work may explore carboxylate or sulfonate substituents to modulate solubility.
Expanding Isotope Compatibility
While terbium and bismuth complexes dominate current research, the compound’s versatility supports chelation of other isotopes (e.g., lutetium-177, actinium-225). Preliminary studies suggest that lanthanide-specific ligands derived from tert-butyl 6-(bromomethyl)picolinate could broaden the scope of radiometal therapeutics.
Green Chemistry Approaches
Efforts to minimize hazardous bromination reagents are underway. Photocatalytic bromination and flow chemistry techniques aim to improve the sustainability of the compound’s synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume